molecular formula C6H7N3O B12278367 1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-C]pyridin-4-one

1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-C]pyridin-4-one

Cat. No.: B12278367
M. Wt: 137.14 g/mol
InChI Key: QHDCTQWMEIYFHL-UHFFFAOYSA-N
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Description

1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-C]pyridin-4-one is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Several synthetic methods have been developed for the preparation of 1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-C]pyridin-4-one. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst can yield the desired product . This method offers advantages such as room temperature conditions, short reaction times, and operational simplicity.

Industrial Production Methods

Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yields and purity. The use of solid catalysts like AC-SO3H in ethanol as a reaction medium has been explored for large-scale synthesis . These methods are designed to be cost-effective and environmentally friendly, making them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-C]pyridin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-C]pyridin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-C]pyridin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-C]pyridin-4-one is part of a family of compounds that includes:

Uniqueness

The uniqueness of this compound lies in its specific ring fusion and the presence of both pyrazole and pyridine rings. This structure imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c10-6-4-3-8-9-5(4)1-2-7-6/h3H,1-2H2,(H,7,10)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDCTQWMEIYFHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1NN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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